吡咯-3-羧酸水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

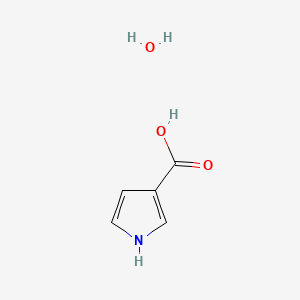

Pyrrole-3-carboxylic acid hydrate is a compound with the molecular formula C5H5NO2 . It is a beige to brown crystalline powder . This compound is used in the preparation of isoindolinone compounds as cereblon inhibitors and GSPT1 degraders . It has also been utilized for the preparation of a poly (pyrrole-3-carboxylic acid) modified pencil graphite electrode and its usage in the determination of serotonin (SER) in blood serum and urine samples .

Synthesis Analysis

The synthesis of pyrrole-3-carboxylic acid hydrate involves various methods. One method involves the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization . Another method involves a reverse microemulsion method for the synthesis of homogenous poly (pyrrole-3-carboxylic acid) (PPyCOOH) nanoparticles .Molecular Structure Analysis

The molecular structure of Pyrrole-3-carboxylic acid hydrate consists of a pyrrole ring substituted by a carboxy group at position 3 . The InChI Key for this compound is DOYOPBSXEIZLRE-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyrrole-3-carboxylic acid hydrate can undergo various chemical reactions. For instance, it can be used in the preparation of N-acylpyrroles via olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization . It can also be used in the preparation of poly (pyrrole-3-carboxylic acid) modified pencil graphite electrode .Physical And Chemical Properties Analysis

Pyrrole-3-carboxylic acid hydrate appears as a white to light yellow crystal powder . It has a melting point of 148 °C (dec.) . It is soluble in water due to the presence of the carboxyl group .科学研究应用

合成和化学性质

- 吡咯衍生物,包括吡咯-3-羧酸水合物,在合成具有多种应用的各种酰肼-腙中起着至关重要的作用。它们使用光谱方法和量子化学计算来表征。这些化合物可以通过多种相互作用形成二聚体,并表现出共振辅助异核 H 键 (Singh 等人,2013)。

- 吡咯羧酸(包括吡咯-3-羧酸)的脱羧反应受强酸溶液中的酸催化的影响。了解这一过程有助于探索吡咯衍生物在各种环境中的化学行为 (Mundle & Kluger,2009)。

生物医学应用

- 吡咯-3-羧酸衍生物已被用于开发多巴胺检测的一次性电化学传感器。这些传感器显示出高选择性和灵敏度,这在生物医学研究和临床诊断中可能是重要的 (Özcan 等人,2017)。

- 一些由吡咯-3-羧酸合成的吡咯衍生物已显示出抗菌特性,表明它们在开发新的抗菌剂中具有潜在用途 (Kostenko 等人,2015)。

材料科学和传感器开发

- 吡咯-3-羧酸用于合成用于高级生物材料应用的聚合物薄膜。这些薄膜的特征在于它们的电活性以及在各种技术应用中的潜在用途 (De Giglio 等人,2004)。

- 该化合物已用于吡咯衍生物的一步连续流动合成,表明其在促进简化的化学过程中效率较高 (Herath & Cosford,2010)。

安全和危害

作用机制

Target of Action

Pyrrole-3-carboxylic acid hydrate is known to have a diverse nature of activities . .

Mode of Action

It is known that pyrrole-containing compounds can interact with various biological targets due to their diverse nature of activities .

Biochemical Pathways

Pyrrole-containing compounds are known to affect various biochemical pathways due to their diverse nature of activities . .

Result of Action

It is known that pyrrole-containing compounds can have various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Action Environment

It is known that the compound is soluble in water, benzene, diethyl ether, and petrol ether , which could potentially influence its action and stability.

生化分析

Biochemical Properties

It is known that pyrrole-containing compounds have diverse biological activities and are found in many natural products

Cellular Effects

One study has shown that poly(pyrrole-3-carboxylic acid) nanoparticles, which are synthesized using Pyrrole-3-carboxylic acid hydrate, can be used as carriers for combined chemo-photothermal therapy . These nanoparticles exhibited pH-sensitive and near-infrared laser-controlled drug release, which was beneficial for drug enrichment in the tumor and for reducing the toxicity and side effects in normal tissue .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 144.0°C to 147.0°C , suggesting that it is stable at room temperature

属性

IUPAC Name |

1H-pyrrole-3-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2.H2O/c7-5(8)4-1-2-6-3-4;/h1-3,6H,(H,7,8);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVUWWPGGBWCTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2961120.png)

![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2961121.png)

![methyl 4-[({(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetyl)amino]benzoate](/img/structure/B2961128.png)